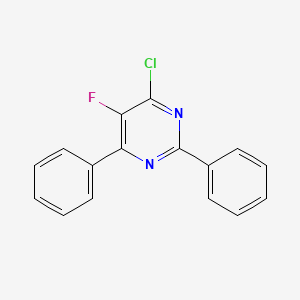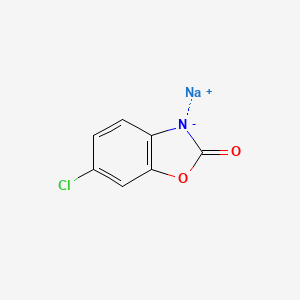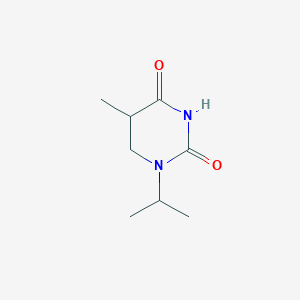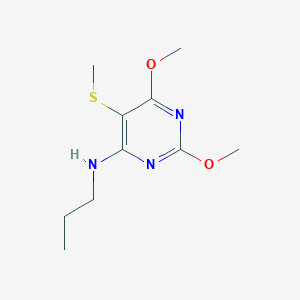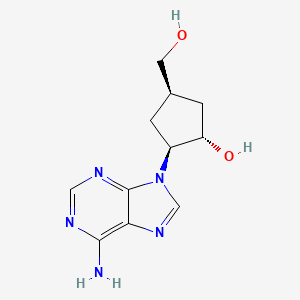
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentanol Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions.
Introduction of Functional Groups: The amino and hydroxymethyl groups are added using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine base or the cyclopentanol ring.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formaldehyde or formic acid, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of novel materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, potentially interfering with DNA or RNA synthesis. The compound may also interact with enzymes, inhibiting their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the sugar moiety.
Uniqueness
Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol is unique due to its specific stereochemistry and the presence of both amino and hydroxymethyl groups
Propiedades
Fórmula molecular |
C11H15N5O2 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
(1S,2S,4R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)7-1-6(3-17)2-8(7)18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7+,8+/m1/s1 |
Clave InChI |
GDBHXWQUNZFPRV-CSMHCCOUSA-N |
SMILES isomérico |
C1[C@H](C[C@@H]([C@H]1N2C=NC3=C(N=CN=C32)N)O)CO |
SMILES canónico |
C1C(CC(C1N2C=NC3=C(N=CN=C32)N)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
